molecular formula C14H14F3N7O2 B6953644 2-(Tetrazol-1-yl)-1-[4-[3-(trifluoromethyl)pyridine-4-carbonyl]piperazin-1-yl]ethanone

2-(Tetrazol-1-yl)-1-[4-[3-(trifluoromethyl)pyridine-4-carbonyl]piperazin-1-yl]ethanone

Cat. No.: B6953644
M. Wt: 369.30 g/mol
InChI Key: JEVQTMPDFCKUJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Tetrazol-1-yl)-1-[4-[3-(trifluoromethyl)pyridine-4-carbonyl]piperazin-1-yl]ethanone is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a trifluoromethyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the reaction of an appropriate hydrazine derivative with a nitrile under acidic conditions to form the tetrazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry to improve efficiency and yield. The use of catalysts and optimized reaction conditions can help achieve higher purity and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

This compound is unique due to its specific structural features, such as the presence of the trifluoromethyl group and the piperazine ring. Similar compounds may include other tetrazole derivatives or compounds with similar functional groups. the combination of these features in this particular compound sets it apart and may contribute to its unique properties and applications.

Comparison with Similar Compounds

  • 2-(Tetrazol-1-yl)acetic acid

  • 2-(Tetrazol-1-yl)ethanol

  • 3-(Trifluoromethyl)pyridine derivatives

  • Piperazine derivatives

This comprehensive overview highlights the significance of 2-(Tetrazol-1-yl)-1-[4-[3-(trifluoromethyl)pyridine-4-carbonyl]piperazin-1-yl]ethanone in various scientific fields and its potential applications. Further research and development may uncover additional uses and benefits of this intriguing compound.

Properties

IUPAC Name

2-(tetrazol-1-yl)-1-[4-[3-(trifluoromethyl)pyridine-4-carbonyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N7O2/c15-14(16,17)11-7-18-2-1-10(11)13(26)23-5-3-22(4-6-23)12(25)8-24-9-19-20-21-24/h1-2,7,9H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVQTMPDFCKUJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CN2C=NN=N2)C(=O)C3=C(C=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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